molecular formula C16H14ClFN2O2S B3008813 4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309462-15-3

4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B3008813
CAS No.: 2309462-15-3
M. Wt: 352.81
InChI Key: AXKNUPLNLUUBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic organic compound that features a complex structure combining a benzenesulfonamide moiety with an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.

The benzenesulfonamide moiety is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the indole derivative in the presence of a base such as triethylamine . The final step involves the chlorination of the benzene ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The sulfonamide group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research fields .

Properties

IUPAC Name

4-chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S/c1-10(15-9-19-16-8-12(18)4-7-14(15)16)20-23(21,22)13-5-2-11(17)3-6-13/h2-10,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKNUPLNLUUBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=C1C=CC(=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.